PA-JF549-Nhs

Descripción general

Descripción

Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Mecanismo De Acción

PA Janelia Fluor 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable fluorescent dye . This compound has a wide range of applications in the field of biological imaging, particularly in super-resolution microscopy (SRM), single molecule tracking, and live cell imaging .

Target of Action

The primary targets of PA Janelia Fluor 549, SE are primary amines . The compound is supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which allows it to label these primary amines .

Mode of Action

PA Janelia Fluor 549, SE interacts with its targets through a process known as photoactivation . Initially, the compound is non-fluorescent. When it is exposed to light at a wavelength of 365 nm, it becomes activated and starts to fluoresce .

Pharmacokinetics

The compound is soluble in dmso up to a concentration of 576 mg/mL , which may influence its bioavailability.

Result of Action

The activation of PA Janelia Fluor 549, SE results in the emission of light with a wavelength of 570 - 573 nm . This fluorescence allows the visualization of the labeled primary amines, thereby enabling the study of various biological processes at a molecular and cellular level .

Action Environment

The action of PA Janelia Fluor 549, SE can be influenced by various environmental factors. For instance, the compound’s photoactivation is dependent on the presence of light at a specific wavelength . Additionally, the compound’s fluorescence can be affected by the local environment, such as the presence of other fluorescent compounds .

Análisis Bioquímico

Biochemical Properties

PA Janelia Fluor 549, SE is supplied with an NHS ester reactive group for the labeling of primary amines . This allows it to interact with various biomolecules, including enzymes and proteins, through the formation of covalent bonds. The nature of these interactions is primarily biochemical, involving the transfer of the fluorescent label to the target molecule .

Cellular Effects

PA Janelia Fluor 549, SE is suitable for live and fixed cell imaging . It can influence cell function by providing a means to visualize and track specific molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .

Molecular Mechanism

The mechanism of action of PA Janelia Fluor 549, SE involves its photoactivatable nature. It is non-fluorescent until activated at 365 nm . Upon activation, it emits fluorescence that can be detected, allowing the labeled molecule to be visualized . This can result in changes in gene expression if the labeled molecule is a transcription factor, or enzyme inhibition or activation if the labeled molecule is an enzyme .

Temporal Effects in Laboratory Settings

The effects of PA Janelia Fluor 549, SE can change over time in laboratory settings. Its photochemical quantum yield of uncaging is 2.2%, with improved yield upon protein conjugation . This suggests that the product’s stability and long-term effects on cellular function may depend on the specific experimental conditions, including the degree of protein conjugation .

Metabolic Pathways

PA Janelia Fluor 549, SE is involved in the metabolic pathway of fluorescence generation. It interacts with light of a specific wavelength (365 nm) to become fluorescent . Specific enzymes or cofactors that it interacts with in this process are not mentioned in the current literature.

Actividad Biológica

Introduction

PA-JF549-Nhs, also known as PA Janelia Fluor 549, is a yellow photoactivatable fluorescent dye that has gained prominence in biological imaging. Its unique properties enable researchers to visualize and track biomolecules in live cells, making it a vital tool in cell biology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, applications, and research findings.

This compound features a fluorophore moiety derived from Janelia Fluor 549 and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for covalent bonding with primary amines found in biomolecules, facilitating stable labeling. The compound is characterized by the following photophysical properties:

| Property | Value |

|---|---|

| Molecular Weight | 551.56 g/mol |

| Excitation Maximum | 549 nm |

| Emission Maximum | 571 nm |

| Quantum Yield | 0.88 |

| Extinction Coefficient | 101,000 M⁻¹cm⁻¹ |

These properties make this compound suitable for various imaging techniques, including flow cytometry and super-resolution microscopy (SRM) such as dSTORM and STED .

The primary mechanism of action for this compound involves its conjugation with primary amines on target biomolecules. Upon exposure to light at a wavelength of 365 nm, the compound undergoes a transformation that activates its fluorescence, allowing visualization of the labeled biomolecules within cells . The reaction can be summarized as follows:

Here, R-NH₂ represents a primary amine on the target biomolecule.

Protein Labeling

This compound has been extensively used for labeling proteins to analyze their localization and dynamics within cellular environments. Studies have shown that it effectively labels proteins in live cells, enabling real-time tracking of protein interactions and movements . For instance, research involving the HaloTag system demonstrated the successful use of PA-JF549 for dual-color imaging, providing insights into protein complex formation on plasma membranes .

Imaging Techniques

The compound is particularly valuable in super-resolution microscopy. For example, a study involving cardiac tissue used PA-JF549 to achieve high-resolution imaging of the sarcoplasmic reticulum structure through spontaneous photo-switching techniques . This capability allows researchers to visualize intricate cellular structures that are often beyond the resolution limits of conventional microscopy.

Genome Accessibility Studies

Recent advancements have utilized PA-JF549 in genome accessibility studies. The Tn5 PA-JF549 labeling system was shown to efficiently tag accessible regions of the genome in fixed embryonic stem cells, providing insights into chromatin organization and transcriptional regulation . This application highlights the versatility of PA-JF549 in both protein and nucleic acid studies.

Case Study 1: Cardiac Tissue Imaging

In a study conducted by researchers at the University of Exeter, adult pig heart tissue sections were labeled with antibodies against SERCA2ATPase using PA-JF549. The resulting super-resolution images demonstrated superior detail compared to traditional widefield imaging methods, showcasing the dye's effectiveness in visualizing complex structures within cardiac tissues .

Case Study 2: Protein Dynamics Tracking

Another significant study employed PA-JF549 to track protein dynamics in live cells. The researchers observed that SOS-HaloTag conjugates labeled with PA-JF549 formed complexes with Grb2-AF647 on plasma membranes, indicating dynamic interactions between signaling proteins during cellular processes . This study exemplifies how PA-JF549 can be utilized to explore protein interactions in real-time.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

PA-JF549-Nhs has the following key properties:

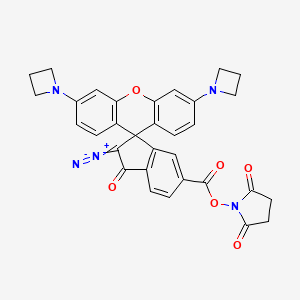

- Chemical Name : 2,5-Dioxo-1-pyrrolidinyl 3',6'-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro[1H-indene-1,9'-[9H]xanthene]-6-carboxylate

- Molecular Formula : C32H25N5O6

- Molecular Weight : 575.57 g/mol

- Absorption Maximum (λ) : 549 nm

- Emission Maximum (λ) : 571 nm

- Quantum Yield : 0.88

- Extinction Coefficient : 101,000 M⁻¹cm⁻¹

These properties make this compound suitable for various fluorescence-based imaging techniques, including super-resolution microscopy and live-cell imaging.

Live Cell Imaging

This compound is extensively used in live cell imaging due to its ability to label proteins and other biomolecules without disrupting cellular functions. The NHS ester reacts specifically with primary amines on target molecules, allowing for stable labeling that can be visualized under fluorescence microscopy. Upon activation with light at 365 nm, the dye emits fluorescence, enabling researchers to track biomolecule dynamics in real-time within living cells .

Super-resolution Microscopy

The compound is particularly valuable in super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED). These methods require bright and photostable fluorophores for precise localization of biomolecules at the nanoscale. Studies have shown that this compound can significantly enhance image resolution compared to traditional fluorescent dyes .

Single-Molecule Tracking

In single-molecule tracking experiments, this compound has been employed to study protein interactions and dynamics at the single-molecule level. Its brightness and low background fluorescence allow for high localization precision, making it an effective tool for understanding molecular behavior in complex biological systems .

Case Study 1: Protein Localization in Cardiac Tissue

A study conducted by researchers at the University of Exeter utilized this compound to label proteins in cardiac tissue sections. The application of this dye allowed for detailed imaging of the sarcoplasmic reticulum structure using super-resolution microscopy techniques. The results demonstrated superior detail compared to conventional widefield imaging methods, highlighting the dye's effectiveness in elucidating complex biological structures .

Case Study 2: Chromatin Accessibility Analysis

Another significant application involved using this compound in conjunction with the Tn5 transposome system to label accessible chromatin regions in mouse embryonic stem cells. The photoactivation of the dye facilitated high-resolution three-dimensional imaging of chromatin dynamics, providing insights into gene regulation mechanisms . This study exemplifies the versatility of this compound beyond traditional protein labeling.

Summary Table of Applications

| Application Area | Techniques Used | Key Findings |

|---|---|---|

| Live Cell Imaging | Fluorescence Microscopy | Real-time tracking of biomolecules |

| Super-resolution Microscopy | dSTORM, STED | Enhanced resolution for detailed imaging |

| Single-Molecule Tracking | Single-Molecule Fluorescence | High localization precision |

| Protein Labeling | Confocal Microscopy | Detailed visualization of protein structures |

| Chromatin Accessibility | ATAC-PALM Imaging | Insights into gene regulation dynamics |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101675 | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811539-42-0 | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.